molecular formula C20H15N3O4 B10930150 N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930150
M. Wt: 361.3 g/mol
InChI Key: DUKSVOKGVULXIS-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including an acetylphenyl group, a furan ring, and an oxazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-acetylphenylamine with 2-furoyl chloride to form an intermediate amide. This intermediate is then cyclized with 3-methyl-2-aminopyridine under acidic conditions to form the oxazolo-pyridine core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates, as well as the development of continuous flow processes to increase efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield 5-alkoxy-2(5H)-furanones, while reduction of the acetyl group can produce 4-(hydroxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other compounds that have similar structural features, such as:

    N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[4,5-b]pyridine-4-carboxamide: This compound has a similar core structure but differs in the position of the oxazolo ring fusion.

    N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-c]pyridine-4-carboxamide: Another structural isomer with different electronic properties.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct reactivity and applications compared to its isomers.

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H15N3O4/c1-11-18-15(19(25)21-14-7-5-13(6-8-14)12(2)24)10-16(17-4-3-9-26-17)22-20(18)27-23-11/h3-10H,1-2H3,(H,21,25)

InChI Key

DUKSVOKGVULXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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